2-(5,6,7,8-Tetrahydroquinolin-2-yl)ethanol
Overview
Description
5,6,7,8-Tetrahydro-2-Quinolineethanol is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
5,6,7,8-Tetrahydro-2-Quinolineethanol can be synthesized through various methods. One common synthetic route involves the reaction of pyridine with 1,4-dichlorobutane. The specific synthesis steps are as follows:
- At 25°C and under an inert atmosphere, compound 2 (2.67 g, 21.02 mmol) is added to a suspension of aluminum chloride (0.20 g, 1.5 mmol) in pyridine (10 mL).
- The mixture is stirred for 24 hours, resulting in an orange solution.
- The solution is poured into an ice-water mixture (50 g) and extracted with ethyl acetate (50 mL).
- The organic layer is separated and washed sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).
- The organic layer is dried over NaSO4 and concentrated in vacuo.
- The resulting yellow oil is subjected to flash chromatography on silica gel (eluent: hexane), yielding 5,6,7,8-tetrahydroquinoline with a 95% yield .
Industrial Production Methods
Industrial production methods for 5,6,7,8-Tetrahydro-2-Quinolineethanol typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydro-2-Quinolineethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can have different biological and chemical properties.
Scientific Research Applications
5,6,7,8-Tetrahydro-2-Quinolineethanol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives, including 5,6,7,8-Tetrahydro-2-Quinolineethanol, are explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydro-2-Quinolineethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, quinoline derivatives are known to inhibit certain enzymes involved in microbial growth, making them effective antimicrobial agents .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydroquinoline: A closely related compound with similar chemical properties.
Quinoline: The parent compound of the quinoline family, known for its wide range of biological activities.
2-Quinolineethanol: Another derivative with similar functional groups.
Uniqueness
Its ability to undergo various chemical reactions and its diverse biological activities make it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
1433203-73-6 |
---|---|
Molecular Formula |
C11H15NO |
Molecular Weight |
177.24 g/mol |
IUPAC Name |
2-(5,6,7,8-tetrahydroquinolin-2-yl)ethanol |
InChI |
InChI=1S/C11H15NO/c13-8-7-10-6-5-9-3-1-2-4-11(9)12-10/h5-6,13H,1-4,7-8H2 |
InChI Key |
OWXAQVNYEPDEPM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=N2)CCO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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